![molecular formula C24H43NO13 B609305 m-PEG9-NHS ester CAS No. 1316189-13-5](/img/structure/B609305.png)
m-PEG9-NHS ester
Overview
Description
M-PEG9-NHS ester is a PEG linker containing an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of m-PEG9-NHS ester involves the use of an NHS ester linker, which can be used to label primary amines bearing biomolecules . The mPEG modification increases the aqueous solubility of the resulting compound .Molecular Structure Analysis
The molecular structure of m-PEG9-NHS ester is represented by the chemical formula C24H43NO13 . It has a molecular weight of 553.6 .Chemical Reactions Analysis
The NHS ester in m-PEG9-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This makes it a versatile tool in protein biology methods .Physical And Chemical Properties Analysis
M-PEG9-NHS ester has a chemical formula of C24H43NO13 and a molecular weight of 553.6 . It is soluble in DMSO, DCM, and DMF .Scientific Research Applications
Protein Labeling
m-PEG9-NHS ester is used in protein labeling . The NHS ester can be used to label the primary amines (-NH2) of proteins . This process is known as PEGylation and it can improve the stability of the modified protein, protect it from proteolytic digestion, increase its half-life in biological applications, and more.
Oligonucleotide Modification
m-PEG9-NHS ester can be used to label amine-modified oligonucleotides . The NHS ester reacts with the primary amines (-NH2) of the oligonucleotides, resulting in a covalent bond. This modification can be used in various research applications, such as the study of nucleic acid structure and function.
Drug Compounds
m-PEG9-NHS ester plays a vital role in PEGylation , a process of attaching PEG chains to drugs or biologically active molecules. This modification enhances the bioavailability and reduces immunogenicity of therapeutic agents.
Bioactive Hydrogels and Regenerative Medicine
m-PEG9-NHS ester is utilized in the creation of bioactive hydrogels , particularly for regenerative medicine applications. It’s used in functionalizing bioactive factors for incorporation into poly (ethylene glycol) (PEG) hydrogels. The outcomes of this application include the creation of hydrogels that can be used in tissue engineering and other regenerative medicine applications.
Crosslinking Proteins
The NHS ester in m-PEG9-NHS ester can be used to crosslink proteins . The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG9 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .
Formation of Hydrogels
m-PEG9-NHS ester is used in the formation of hydrogels through oxo-ester mediated chemical ligation. This technique is used for in-vitro cell encapsulation and in-vivo implantation, providing a promising strategy for hydrogel cross-linking in biological contexts.
Mechanism of Action
Target of Action
m-PEG9-NHS ester: primarily targets primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are crucial for various biochemical processes, including protein synthesis and modification.
Mode of Action
The NHS (N-hydroxysuccinimide) ester group in m-PEG9-NHS ester reacts with the primary amines to form stable amide bonds . This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling and modifying biomolecules. The PEG (polyethylene glycol) spacer enhances solubility and reduces steric hindrance, facilitating better interaction with the target molecules .
Biochemical Pathways
By modifying primary amines, m-PEG9-NHS ester can influence various biochemical pathways. For instance, it can alter protein-protein interactions, enzyme activity, and signal transduction pathways. These modifications can lead to changes in cellular functions and responses .
Result of Action
The molecular and cellular effects of m-PEG9-NHS ester include the formation of stable amide bonds with primary amines, leading to the modification of proteins and other biomolecules. This can result in altered protein function, stability, and interactions, potentially affecting cellular processes and pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the efficacy and stability of m-PEG9-NHS ester. The compound is typically stable under physiological conditions, but extreme pH or high temperatures may affect its reactivity and stability. Additionally, the presence of competing nucleophiles can impact the efficiency of the labeling reaction .
Would you like more detailed information on any specific aspect of this compound?
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO13/c1-29-6-7-31-10-11-33-14-15-35-18-19-37-21-20-36-17-16-34-13-12-32-9-8-30-5-4-24(28)38-25-22(26)2-3-23(25)27/h2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNXKFXTQIHOCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG9-NHS ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.